molecular formula C12H20ClN3 B13140247 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine hydrochloride

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine hydrochloride

Cat. No.: B13140247
M. Wt: 241.76 g/mol
InChI Key: SDKGGAREEUSWEP-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride is a chemical compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride involves several steps. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced using hydrogenation methods.

    Substitution: It undergoes nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of saturated amines .

Scientific Research Applications

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride is unique due to its specific structural features and the presence of the butan-1-amine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H20ClN3

Molecular Weight

241.76 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C12H19N3.ClH/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11;/h6-7H,1-5,8-9,13H2,(H,14,15);1H

InChI Key

SDKGGAREEUSWEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCCN.Cl

Origin of Product

United States

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